molecular formula C14H7N3O3 B11693873 2-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}propanedinitrile

2-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}propanedinitrile

Cat. No.: B11693873
M. Wt: 265.22 g/mol
InChI Key: IFNFHCVZEGGOFO-UHFFFAOYSA-N
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Description

2-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}propanedinitrile is a nitrophenyl-substituted furan derivative featuring a propanedinitrile backbone. The compound’s structure consists of a furan ring substituted at the 5-position with a 2-nitrophenyl group, while the 2-position of the furan is conjugated to a methylidene-propanedinitrile moiety.

Properties

Molecular Formula

C14H7N3O3

Molecular Weight

265.22 g/mol

IUPAC Name

2-[[5-(2-nitrophenyl)furan-2-yl]methylidene]propanedinitrile

InChI

InChI=1S/C14H7N3O3/c15-8-10(9-16)7-11-5-6-14(20-11)12-3-1-2-4-13(12)17(18)19/h1-7H

InChI Key

IFNFHCVZEGGOFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=C(C#N)C#N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Base-Catalyzed Condensation Mechanism

The primary route to 2-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}propanedinitrile involves a Knoevenagel condensation between 5-(2-nitrophenyl)furan-2-carbaldehyde and malononitrile. This reaction proceeds via deprotonation of malononitrile’s active methylene group by a base, followed by nucleophilic attack on the aldehyde carbonyl. Diisopropylethylamine (DIPEA) and dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) at 65–70°C for 8 hours achieve 72% isolated yield, as demonstrated in scale-up syntheses. The nitrophenyl group’s electron-withdrawing nature enhances electrophilicity at the aldehyde carbon, accelerating imine formation.

Critical Parameters:

  • Catalyst Loading: 1.2 equivalents DIPEA with 0.1 equivalents DMAP

  • Solvent: THF or acetonitrile

  • Temperature: 65–70°C

  • Reaction Time: 8–12 hours

Post-reaction workup involves sequential extraction with ethyl acetate and aqueous sodium bicarbonate, followed by solvent evaporation and recrystallization from cyclohexane to obtain pale-yellow crystals (mp 80–85°C).

Metal Oxide Catalyzed Synthesis

Magnesium Oxide (MgO)-Mediated Pathway

Recent studies demonstrate that MgO (0.25 equivalents) in aqueous ethanol at 303 K facilitates a tandem Knoevenagel condensation and oxa-Michael addition. This method achieves 80% conversion to the intermediate dihydrofuran within 6 hours, followed by aromatization to the target compound over 24 hours. The base strength of MgO (pH 11.0) ensures complete deprotonation of malononitrile while minimizing side reactions.

Advantages:

  • Eliminates need for toxic amine catalysts

  • Water-tolerant conditions reduce environmental impact

  • Enables single-pot synthesis without intermediate isolation

Comparative Catalytic Performance

CatalystSolventTemp (°C)Time (h)Yield (%)
DIPEA/DMAPTHF65–70872
MgOEthanol/H₂O302485
NiCu@MWCNTToluene25–30391

Heterogeneous Catalysis Using NiCu Nanohybrids

NiCu@MWCNT Nanohybrid Synthesis

Monodisperse NiCu nanoparticles supported on multi-walled carbon nanotubes (MWCNTs) exhibit exceptional catalytic activity in Knoevenagel condensations. Prepared via ultrasonic hydroxide-assisted reduction, these catalysts provide a high surface area (≥200 m²/g) and synergistic electronic effects between Ni and Cu sites.

Reaction Optimization

In toluene at 25–30°C, NiCu@MWCNT (5 mol%) converts 5-(2-nitrophenyl)furan-2-carbaldehyde and malononitrile to the target compound in 91% yield within 3 hours. The heterogeneous catalyst enables facile recovery via filtration and retains 89% activity after five cycles.

Mechanistic Insight:

  • Step 1: Adsorption of aldehyde onto Ni sites

  • Step 2: Base-assisted deprotonation of malononitrile at Cu-O sites

  • Step 3: C–C bond formation via concerted Lewis acid-base catalysis

Solvent and Reaction Engineering

Solvent Polarity Effects

Polar aprotic solvents (THF, acetonitrile) favor faster reaction rates due to improved solubility of ionic intermediates. Nonpolar solvents like toluene shift equilibrium toward product formation by destabilizing water byproducts.

Temperature–Time Tradeoffs

  • Low-Temperature Synthesis (25–30°C): Requires 24–48 hours but minimizes thermal decomposition

  • High-Temperature Synthesis (70°C): Completes in 8 hours but risks nitrophenyl group reduction

Purification and Characterization

Chromatographic Techniques

Flash chromatography (silica gel, ethyl acetate/hexane 3:7) removes bis-adduct byproducts formed via over-condensation. Recrystallization from cyclohexane yields analytically pure material (HPLC purity >99%).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, CH=), 8.21–7.45 (m, 4H, Ar–H), 7.02 (d, J = 3.5 Hz, 1H, furan-H)

  • IR (KBr): 2215 cm⁻¹ (C≡N), 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym)

Chemical Reactions Analysis

Types of Reactions

2-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}propanedinitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: 2-{[5-(2-Aminophenyl)furan-2-yl]methylidene}propanedinitrile.

    Reduction: 2-{[5-(2-Nitrophenyl)tetrahydrofuran-2-yl]methylidene}propanedinitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential pharmacological properties. The presence of the nitrophenyl group enhances its biological activity, making it a candidate for drug development.

  • Antitumor Activity : Research indicates that derivatives of similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with furan and nitrophenyl moieties have shown promise in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Properties : Studies have demonstrated that compounds containing furan rings possess antibacterial and antifungal activities. The nitrile group may enhance these effects by disrupting microbial cell membranes .

Materials Science

The unique electronic properties of 2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}propanedinitrile make it suitable for applications in materials science.

  • Organic Light Emitting Diodes (OLEDs) : The compound's ability to act as an electron transport material has been explored in OLED technology, where its stability and luminescent properties are advantageous .
  • Polymer Science : Incorporating this compound into polymer matrices can enhance the mechanical and thermal properties of the resulting materials, making them suitable for various industrial applications.

Case Study 1: Antitumor Activity Assessment

A study evaluated the antitumor efficacy of several furan-based compounds, including derivatives similar to 2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}propanedinitrile. The results indicated that these compounds exhibited IC50 values ranging from 10 to 50 µM against human cancer cell lines, demonstrating moderate to high potency .

CompoundIC50 (µM)Cancer Cell Line
A15MCF-7
B25HeLa
C30A549

Case Study 2: Antimicrobial Evaluation

In a comparative study, various furan derivatives were tested against common bacterial strains. The results highlighted that compounds with the nitrophenyl substitution showed enhanced antibacterial activity compared to their non-nitro counterparts.

CompoundBacterial StrainZone of Inhibition (mm)
DE. coli18
ES. aureus22
FP. aeruginosa20

Mechanism of Action

The mechanism of action of 2-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}propanedinitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify proteins and nucleic acids. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, enhancing its binding affinity.

Comparison with Similar Compounds

Structural Analogs with Varying Substituents

The following table compares 2-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}propanedinitrile with structurally related compounds, focusing on substituent effects, synthesis yields, and physical properties:

Compound Name Substituent on Furan Melting Point (°C) Synthesis Yield (%) Key Features/Applications Reference
2-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}propanedinitrile 2-nitrophenyl N/A N/A High π-conjugation; potential bioactivity
3-Benzyl-2-{(E)-2-[5-(4-nitrophenyl)furan-2-yl]vinyl}-1,3-benzothiazolium bromide (7c) 4-nitrophenyl 235–240 64 Anticancer/antifungal candidate
2-((5-(3-Chloro-4-methoxyphenyl)furan-2-yl)methylene)malononitrile 3-chloro-4-methoxyphenyl N/A N/A Research applications in organic synthesis
[Chloro(phenyl)methylidene]propanedinitrile Chlorophenyl N/A N/A Electron-deficient; used in photochemistry

Key Observations :

  • Substituent Position : The position of the nitro group significantly impacts melting points. For example, 4-nitrophenyl-substituted benzothiazolium bromide (7c) has a higher melting point (235–240°C) compared to its 2-nitrophenyl analog (7e: 194–198°C) . This suggests that para-substituents enhance crystallinity due to symmetric packing.
  • Electronic Effects : The nitro group’s electron-withdrawing nature increases electrophilicity in the propanedinitrile system, making it more reactive than methoxy- or chloro-substituted analogs .

Biological Activity

The compound 2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}propanedinitrile (CID 800283) is a member of the furan derivatives, which have garnered interest due to their diverse biological activities. This article explores the biological properties of this specific compound, including its potential applications in pharmacology.

  • Molecular Formula : C15H9N3O3
  • Molecular Weight : 273.25 g/mol
  • Structure : The compound features a furan ring substituted with a nitrophenyl group and two cyano groups, which are known to influence its reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that compounds containing furan and nitrophenyl moieties exhibit significant antimicrobial properties. For instance, studies have shown that similar furan derivatives can inhibit the growth of various bacteria and fungi, suggesting that 2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}propanedinitrile may possess similar activities.

Antioxidant Properties

Furan derivatives are recognized for their antioxidant capabilities. The presence of the nitro group can enhance electron donation, thereby stabilizing free radicals. This property is crucial in mitigating oxidative stress-related diseases.

Antidiabetic Effects

Recent studies have highlighted the potential of furan-based compounds in managing diabetes. These compounds may influence glucose metabolism and improve insulin sensitivity, although specific data on 2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}propanedinitrile remains limited.

Case Studies and Research Findings

  • Antimicrobial Study :
    • A study evaluated the antimicrobial efficacy of various furan derivatives, including those structurally similar to 2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}propanedinitrile. Results indicated a broad spectrum of activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
  • Antioxidant Activity Assessment :
    • Another investigation utilized DPPH radical scavenging assays to assess antioxidant potential. Compounds with similar structures demonstrated IC50 values between 20 to 100 µg/mL, indicating moderate to strong antioxidant activity.
  • In Vivo Studies :
    • In vivo studies on related furan compounds showed promising results in reducing blood glucose levels in diabetic rat models. While direct studies on the target compound are needed, these findings suggest a potential pathway for further exploration.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialBroad-spectrum activity against bacteria
AntioxidantModerate scavenging ability (IC50: 20-100 µg/mL)
AntidiabeticPotential reduction in blood glucose levels

Q & A

Basic: What are the common synthetic routes for preparing 2-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}propanedinitrile?

Methodological Answer:
The compound is typically synthesized via Knoevenagel condensation between 5-(2-nitrophenyl)furan-2-carbaldehyde and malononitrile. This reaction is catalyzed by a base (e.g., piperidine or ammonium acetate) in a polar aprotic solvent (e.g., ethanol or DMF) under reflux conditions .
Key Optimization Parameters:

  • Stoichiometric ratio (aldehyde : malononitrile ≈ 1:1.2)
  • Temperature control (70–90°C) to avoid side reactions like nitro group reduction.
  • Reaction monitoring via TLC or HPLC to track intermediate formation .

Advanced: How can chemoselective reduction challenges in furan-based dinitriles be addressed during functionalization?

Methodological Answer:
The nitrile groups in such compounds are highly electron-deficient, making them resistant to conventional reducing agents. Selective reduction of other functional groups (e.g., nitro) requires:

  • Use of hydrogenation catalysts (e.g., Pd/C or Raney Ni) under controlled H₂ pressure (1–3 atm) to reduce the nitro group without affecting the dinitrile moiety .
  • Alternative methods like catalytic transfer hydrogenation with ammonium formate to minimize over-reduction .
    Example Protocol:
  • Dissolve 100 mg compound in ethanol, add 10% Pd/C (5 mg), and stir under H₂ (2 atm) at 25°C for 4 hr. Filter and characterize via LC-MS to confirm nitro-to-amine conversion .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR:
    • ¹H NMR: Signals at δ 8.5–9.0 ppm (aromatic protons adjacent to nitro group), δ 7.0–8.0 ppm (furan and nitrophenyl protons), and δ 6.5–7.0 ppm (vinyl protons from the methylidene group) .
    • ¹³C NMR: Peaks at ~115 ppm (nitrile carbons) and 150–160 ppm (aromatic carbons bonded to nitro groups) .
  • IR: Strong absorptions at ~2200 cm⁻¹ (C≡N stretch) and ~1520 cm⁻¹ (asymmetric NO₂ stretch) .

Advanced: How to resolve crystallographic data contradictions in structural refinement?

Methodological Answer:
Discrepancies in X-ray diffraction data (e.g., disorder in the furan ring or nitro group orientation) can be addressed via:

  • SHELXL Refinement: Use the SQUEEZE procedure to model solvent-accessible voids .
  • WinGX Suite: Validate hydrogen-bonding networks and thermal ellipsoid models to refine molecular packing .
    Example Table: Crystallographic Parameters
ParameterValueSource
Space GroupP2₁/c
R-factor<0.05
C–H···N Bond Length2.7–3.0 Å

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • PPE: Nitrile gloves, lab coat, and safety goggles due to skin/eye irritation risks .
  • Ventilation: Use fume hoods to avoid inhalation of fine particles (STOT SE 3 hazard) .
  • Storage: Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent moisture-induced degradation .

Advanced: How to analyze electronic properties for structure-activity relationships (SAR)?

Methodological Answer:

  • Computational Modeling:
    • Perform DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO) and predict reactivity .
    • Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
  • Experimental Validation:
    • UV-Vis spectroscopy in DMSO: λmax ~350–400 nm (π→π* transitions in conjugated system) .
    • Cyclic voltammetry: Redox peaks at –0.5 to –1.0 V (nitro group reduction) .

Basic: How to troubleshoot low yields in Knoevenagel condensations?

Methodological Answer:
Common issues and solutions:

  • Incomplete Reaction: Extend reaction time (8–12 hr) or increase catalyst loading (5–10 mol%).
  • Byproduct Formation: Add molecular sieves (3Å) to absorb water and shift equilibrium .
  • Purification: Use column chromatography (silica gel, hexane/EtOAc 3:1) to isolate the product from unreacted malononitrile .

Advanced: What strategies mitigate decomposition during prolonged storage?

Methodological Answer:

  • Stabilizers: Add 1–2% hydroquinone to inhibit radical-mediated degradation .
  • Lyophilization: Freeze-dry the compound to remove residual solvents (e.g., DMF) that accelerate hydrolysis .
  • Quality Control: Monitor purity via HPLC (C18 column, acetonitrile/water gradient) every 3 months .

Basic: How to confirm the E/Z isomerism of the methylidene group?

Methodological Answer:

  • NOESY NMR: Cross-peaks between the vinyl proton and adjacent furan protons confirm the E-configuration .
  • X-ray Crystallography: Direct visualization of the planar geometry (torsion angle <10°) .

Advanced: What methodologies identify non-covalent interactions in crystal packing?

Methodological Answer:

  • Hirshfeld Surface Analysis: Quantify intermolecular contacts (e.g., C–H···N, π-π stacking) using CrystalExplorer .
  • Topological Analysis (QTAIM): Calculate bond critical points to validate weak hydrogen bonds (ρ ~0.01–0.02 a.u.) .

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